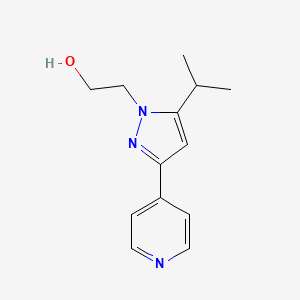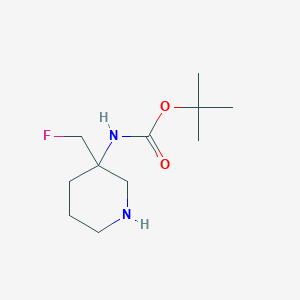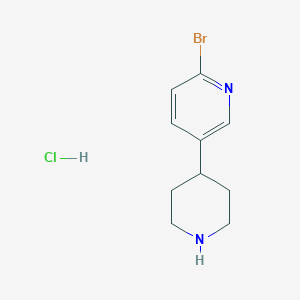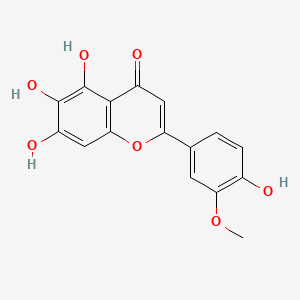![molecular formula C14H14N2O3 B15279211 (4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate involves multiple steps. One of the key steps includes the formation of the cyclopenta[g]quinazolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, particularly at the propargyl group and other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition, particularly thymidylate synthase.
Medicine: Its role as a thymidylate synthase inhibitor makes it a promising candidate for cancer treatment, particularly in targeting tumor cells with lower toxicity
Mechanism of Action
The primary mechanism of action for (4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate involves the inhibition of thymidylate synthase. This enzyme is crucial for DNA synthesis, and its inhibition leads to the disruption of DNA replication in rapidly dividing cells, such as cancer cells. The compound binds to the active site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Plevitrexed: Another thymidylate synthase inhibitor with a similar mechanism of action.
Raltitrexed: Also inhibits thymidylate synthase and is used in cancer treatment.
Uniqueness
(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate is unique due to its selective intracellular accumulation through α-folate receptor-mediated transport. This selective targeting reduces toxicity and enhances efficacy compared to other thymidylate synthase inhibitors .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H14N2O3/c1-8(17)19-7-13-15-12-6-10-4-2-3-9(10)5-11(12)14(18)16-13/h5-6H,2-4,7H2,1H3,(H,15,16,18) |
InChI Key |
AQNDYCNLNDVHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C3CCCC3=C2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)
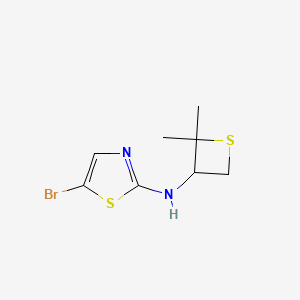
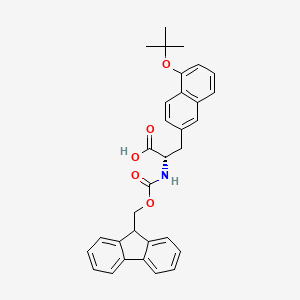

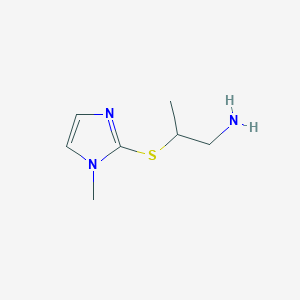
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
